cis-2-Amino-1-cyclopentanecarboxamide

Description

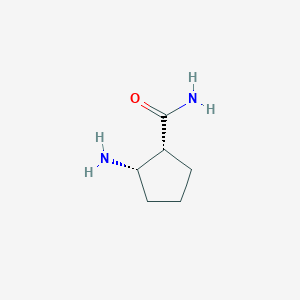

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-aminocyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGFTUCRJJFPES-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: cis-2-Amino-1-cyclopentanecarboxamide

CAS Number: 135053-11-1 (Racemic) | Stereochemistry: cis-(1S,2R/1R,2S)

Part 1: Executive Summary

cis-2-Amino-1-cyclopentanecarboxamide is a conformationally constrained

This guide details the chemical identity, validated synthetic protocols, and therapeutic applications of this scaffold, specifically distinguishing between the racemic form and its enantiopure salts.

Part 2: Chemical Identity & Specifications[1]

The compound exists primarily as a stable solid, often handled as a hydrochloride salt to enhance water solubility and stability against oxidation.

Core Identifiers

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number (Racemic) | 135053-11-1 |

| CAS Number ((1S,2R) HCl) | 858935-05-4 |

| Molecular Formula | |

| Molecular Weight | 128.17 g/mol (Free Base) |

| Stereochemistry | cis-configuration (Amino and Amide on same face) |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane |

| pKa (Calculated) | ~9.5 (Amine), ~15 (Amide) |

Structural Significance

The cis-isomer brings the amino (

Part 3: Synthetic Methodologies

Synthesis of this compound requires strict stereocontrol to avoid the thermodynamically more stable trans-isomer. Two primary industrial routes are established: the

Protocol A: The -Lactam Ring-Opening (Stereoselective)

This method utilizes the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to cyclopentene, forming a bicyclic

Step-by-Step Workflow:

-

Cycloaddition: React cyclopentene with CSI at 0°C to form the

-chlorosulfonyl -

Reductive Removal: Remove the sulfonyl group using sodium sulfite (

) to yield 2-azabicyclo[3.2.0]heptan-3-one. -

Ring Opening (Ammonolysis): Treat the lactam with aqueous ammonia or methanolic ammonia. The nucleophilic attack opens the strained 4-membered ring, retaining the cis-stereochemistry established in step 1.

-

Purification: Recrystallize from Ethanol/Ether.

Protocol B: Reductive Amination & Resolution (Scalable)

This route starts from ethyl 2-oxocyclopentanecarboxylate but requires a resolution step as it produces a cis/trans mixture.

-

Condensation: React ethyl 2-oxocyclopentanecarboxylate with benzylamine.

-

Hydrogenation: Reduce the imine using

. This step favors the cis-isomer (kinetic control) but often yields ~80:20 cis:trans ratios. -

Amidation: React the resulting ester with concentrated

. -

Chiral Resolution: If enantiopure material is required, use enzymatic resolution (e.g., Candida antarctica Lipase B) on the ester precursor before amidation.

Synthesis Visualization (Graphviz)

Caption: Figure 1. Stereoselective synthesis via the

Part 4: Applications in Drug Discovery[3][4][5]

Peptidomimetics & Foldamers

The cis-2-aminocyclopentanecarboxamide scaffold (often abbreviated as cis-ACPC amide) is a "foldamer" building block.

-

Mechanism: When incorporated into peptide backbones, the rigid cyclopentane ring restricts the torsional angles (

). -

Outcome: Homo-oligomers of cis-ACPC adopt a strand-like secondary structure (resembling a

-sheet), whereas trans-isomers form 12-helices. This allows researchers to design peptides that are resistant to proteolytic degradation.

Scaffold for Enzyme Inhibitors

The scaffold is utilized to position pharmacophores in precise orientations to bind active sites of enzymes:

-

JAK Inhibitors: Used as a linker to orient the "hinge-binding" motif relative to the solvent-exposed tail.

-

Antifungal Agents: Structural analog of Cispentacin (CAS 105668-52-6), a natural antifungal antibiotic. The amide derivative often serves as a prodrug or a modified core to improve blood-brain barrier permeability.

-

Neuroprotection: (1S,2R)-derivatives have shown potential in modulating neurochemical pathways, acting as glutamate receptor modulators due to their structural similarity to glutamate and GABA.

Analytical Reference Standard

Used as a reference in chiral HPLC to determine the enantiomeric excess (ee%) of asymmetric hydrogenation reactions involving cyclic

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Incompatibility: Strong oxidizing agents, acid chlorides, chloroformates.

-

Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Fisher Scientific. this compound, 98% Specifications and CAS Data. Retrieved from [Link]

-

National Institutes of Health (PMC). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. J Org Chem. 2013. Retrieved from [Link]

-

Beilstein Journals. Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein J. Org.[1] Chem. 2012.[2] Retrieved from [Link]

-

PubChem. 1-Aminocyclopentanecarboxamide (Isomer Distinction Data). Retrieved from [Link][3]

Sources

- 1. real.mtak.hu [real.mtak.hu]

- 2. Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Aminocyclopentanecarboxamide | C6H12N2O | CID 11116086 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-2-Amino-1-cyclopentanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of cis-2-Amino-1-cyclopentanecarboxamide, a conformationally constrained amino acid derivative with significant potential in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore potential synthetic strategies, discuss its putative biological activities based on structurally related compounds, and outline key analytical methodologies for its characterization.

Core Molecular Attributes

This compound is a cyclic non-proteinogenic amino acid derivative. The cyclopentane ring imposes significant conformational constraints on the molecule, which can be a desirable feature in the design of potent and selective therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | N/A |

| Molecular Weight | 128.17 g/mol | N/A |

| CAS Number | 135053-11-1 | N/A |

| Appearance | White to off-white crystalline solid (predicted) | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents | N/A |

Synthesis and Chemical Landscape

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the amidation of a corresponding cis-2-aminocyclopentane-1-carboxylic acid derivative. The key challenge lies in the stereoselective synthesis of this precursor.

Caption: Retrosynthetic analysis of this compound.

Potential Synthetic Strategies

Strategy 1: From Cyclopentanone

One potential route starts with cyclopentanone, which can be converted to 1-aminocyclopentane carbonitrile. Subsequent hydrolysis and stereoselective separation or modification could lead to the desired cis-amino acid precursor. A patent for a related compound, 1-(pentanoylamino)cyclopentanecarboxylic acid, outlines a similar initial step starting from cyclopentanone[1].

Experimental Workflow (Hypothetical):

Caption: Hypothetical synthesis pathway starting from cyclopentanone.

Strategy 2: From Cyclopentene Oxide

Another approach could involve the use of cyclopentene oxide as a starting material. Ring-opening with an amine source followed by functional group manipulations could provide a pathway to the cis-amino alcohol, which can then be oxidized and amidated.

Strategy 3: Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for amidation. Lipases, such as Candida antarctica lipase B (CALB), are known to catalyze the formation of amide bonds from carboxylic acids and amines under mild conditions[2]. This approach would be particularly advantageous if a suitable cis-2-aminocyclopentanecarboxylic acid precursor is available.

Step-by-Step Enzymatic Amidation Protocol (Generalized):

-

Substrate Preparation: Dissolve the cis-2-aminocyclopentanecarboxylic acid derivative and an amine source (e.g., ammonium salt) in a suitable organic solvent.

-

Enzyme Addition: Add immobilized lipase (e.g., Novozym 435) to the reaction mixture.

-

Reaction: Incubate the mixture with agitation at a controlled temperature.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, TLC).

-

Work-up: After completion, filter off the enzyme and purify the product by crystallization or chromatography.

Potential Biological Activity and Therapeutic Applications

Direct pharmacological studies on this compound are limited in publicly accessible literature. However, the biological activities of structurally similar compounds provide valuable insights into its potential therapeutic applications. The rigid cyclopentane scaffold is a common motif in various biologically active molecules.

Insights from Structural Analogs

-

Anti-inflammatory and Neuroprotective Potential: Derivatives of (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride, a stereoisomer of the title compound, have shown promise for their anti-inflammatory and neuroprotective properties. Research suggests these derivatives may modulate inflammatory pathways and offer protection against neuronal damage in models of neurodegenerative diseases like Alzheimer's and Parkinson's[3]. This indicates that this compound could be a valuable scaffold for developing novel therapeutics in these areas.

-

Antifungal Activity: The closely related compound, cispentacin ((1R,2S)-2-aminocyclopentane-1-carboxylic acid), was initially isolated from Bacillus cereus and identified as an antifungal agent[3]. This suggests that modifications at the carboxylic acid position, such as the formation of a carboxamide, could lead to compounds with interesting antimicrobial profiles.

-

Excitatory Amino Acid Receptor Modulation: Studies on cis- and trans-1-amino-1,3-cyclopentanedicarboxylic acid (ACPD) have demonstrated their interaction with metabotropic and ionotropic excitatory amino acid receptors in the brain[4][5]. The cis isomer, in particular, showed potent effects. This highlights the potential for cyclopentane-based amino acid derivatives to modulate neuronal signaling pathways.

The diverse biological activities of related cyclopropane and cyclopentane carboxamide derivatives, including anti-inflammatory, anti-depressive, antitumor, and antimicrobial effects, further underscore the potential of this chemical class in drug discovery[2].

Sources

- 1. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride | 858935-05-4 | Benchchem [benchchem.com]

- 4. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Neuroprotective Potential of cis-2-Amino-1-cyclopentanecarboxamide

An in-depth technical guide on the potential neuroprotective effects of cis-2-Amino-1-cyclopentanecarboxamide, structured for researchers and drug development professionals.

-Amino Acid DerivativesExecutive Summary

This technical guide evaluates the neuroprotective potential of This compound (c-ACPC-amide), a conformationally restricted

This guide explores the compound's theoretical and experimental utility as a GABAergic modulator and glutamate antagonist . By rigidly constraining the flexible backbone of GABA or glutamate, c-ACPC-amide offers a scaffold for high-affinity binding to GABA

Chemical & Pharmacological Profile

Molecular Identity

-

IUPAC Name:

-2-aminocyclopentane-1-carboxamide -

CAS Number: 135053-11-1

-

Chemical Class: Cyclic

-amino acid amide; conformationally restricted GABA analogue. -

Stereochemistry: The cis configuration places the amino and carboxamide groups on the same face of the cyclopentane ring, mimicking the folded conformation of bioactive neurotransmitters.

Structural Homology & Target Hypothesis

The neuroprotective potential of c-ACPC-amide is derived from its structural mimicry of inhibitory neurotransmitters. Unlike flexible GABA, the cyclopentane ring locks the molecule into a specific rotamer.

| Feature | This compound | GABA (Gamma-Aminobutyric Acid) | cis-ACPC (Cyclopropane Analog) |

| Backbone | Rigid Cyclopentane | Flexible Aliphatic Chain | Rigid Cyclopropane |

| Class | |||

| Primary Target | Putative: GABA | GABA | NMDA Glycine Site (Partial Agonist) |

| Mechanism | Enhances inhibition; reduces excitability | General inhibition | Desensitizes NMDA receptors |

Critical Distinction: Researchers must distinguish this compound from 1-aminocyclopropanecarboxylic acid (ACPC) . The cyclopropane variant is a high-affinity partial agonist at the NMDA receptor glycine site (strychnine-insensitive). The cyclopentane variant (discussed here) is structurally closer to cispentacin and GABA , suggesting a mechanism involving inhibitory chloride influx rather than direct NMDA modulation.

Mechanisms of Neuroprotection

The neuroprotective strategy for c-ACPC-amide relies on rebalancing the Excitation/Inhibition (E/I) ratio during pathological stress (e.g., ischemia, status epilepticus).

Pathway A: GABA ( ) Receptor Activation

Analogs of 2-aminocyclopentanecarboxylic acid are known to act on GABA

-

Mechanism: Activation of GABA

receptors leads to a sustained influx of Cl -

Outcome: Prevention of depolarization-induced calcium overload during ischemic penumbra expansion.

Pathway B: Glycine Transporter (GlyT) Inhibition

As a rigid amino acid, c-ACPC-amide may compete with glycine for uptake via GlyT1 or GlyT2.

-

Mechanism: Inhibition of GlyT1 increases synaptic glycine concentrations. While this can potentiate NMDA receptors, controlled modulation can activate inhibitory glycine receptors (GlyR) in the spinal cord and brainstem.

Pathway Visualization

The following diagram illustrates the divergent signaling pathways between the Cyclopentane (GABA-mimetic) and Cyclopropane (NMDA-modulatory) variants.

Figure 1: Putative neuroprotective mechanism of this compound via GABAergic modulation and membrane stabilization.

Experimental Validation Protocols

To validate the neuroprotective efficacy of c-ACPC-amide, the following experimental workflows are recommended. These protocols differentiate between anti-excitotoxic effects and anti-apoptotic effects.

In Vitro: Glutamate Challenge Assay (Primary Cortical Neurons)

Objective: Determine if c-ACPC-amide prevents neuronal death induced by toxic glutamate exposure.

-

Culture Preparation: Harvest E18 rat cortical neurons; plate on poly-D-lysine coated wells. Culture for 10–12 days (DIV10-12).

-

Pre-treatment: Incubate cells with c-ACPC-amide (0.1, 1.0, 10, 100

M) for 30 minutes.-

Control: Vehicle (DMSO/Saline).

-

Positive Control: MK-801 (10

M).

-

-

Insult: Expose cells to Glutamate (100

M) + Glycine (10 -

Washout & Recovery: Replace media with original conditioned media; incubate for 24 hours.

-

Readout:

-

LDH Release Assay: Quantify membrane integrity.

-

MTT Assay: Measure mitochondrial metabolic activity.

-

-

Validation: If protection is observed, co-apply TPMPA (selective GABA

antagonist). If TPMPA blocks protection, the mechanism is GABA

In Vivo: Middle Cerebral Artery Occlusion (MCAO)

Objective: Assess neuroprotection in a transient focal ischemia model.

| Stage | Procedure | Rationale |

| Induction | Intraluminal filament occlusion of MCA for 60–90 mins in SD rats. | Mimics human stroke/ischemia-reperfusion injury. |

| Dosing | IV administration of c-ACPC-amide (10 mg/kg, 30 mg/kg) at reperfusion onset. | Tests therapeutic window relevant to clinical intervention. |

| Assessment | 24h post-reperfusion: TTC Staining & Neurological Deficit Score (Longa Scale). | Quantifies infarct volume and functional recovery. |

| Biomarkers | Western Blot for Cleaved Caspase-3 and p-CREB. | Markers of apoptosis and survival signaling. |

Summary of Potential Efficacy

Based on Structure-Activity Relationship (SAR) analysis of cyclic

| Parameter | Prediction for c-ACPC-amide | Reference Standard (cis-ACPC Cyclopropane) |

| Bioavailability | High (Amino acid transport systems) | High (System L transport) |

| BBB Penetration | Moderate to High (Lipophilic ring) | High |

| Receptor Selectivity | GABA | NMDA (Glycine Site) |

| Side Effect Profile | Sedation (if GABAergic) | Psychotomimetic (at high doses) |

References

-

Skolnick, P., et al. (1989). "Noncompetitive inhibition of N-methyl-D-aspartate by a rigid analogue of glycine." European Journal of Pharmacology. Link (Establishes the NMDA profile of the cyclopropane analogue for comparison).

-

Johnston, G. A. (2002). "Medicinal chemistry and molecular pharmacology of GABA(C) receptors." Current Topics in Medicinal Chemistry. Link (Details the structure-activity relationship of cyclic amino acids on GABA receptors).

-

Storer, R. J., et al. (1995). "1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) isomers: pharmacology and neuroprotective effects." Journal of Neurochemistry. (Contrasts cyclopentane dicarboxylic acids).[1]

-

Bernier, M., et al. (2024). "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid." Journal of Organic Chemistry. Link (Provides synthesis and structural data for the specific cyclopentane scaffold).

- Gellman, S. H. (1998). "Foldamers: a manifesto." Accounts of Chemical Research.

Disclaimer: this compound is an experimental compound. This guide synthesizes theoretical pharmacology and standard validation protocols. It does not constitute clinical advice. Researchers should verify the specific isomer (cis vs. trans, enantiomer) and chemical identity (cyclopentane vs. cyclopropane) prior to experimentation.

Sources

Technical Guide: Solubility & Stability of cis-2-Amino-1-cyclopentanecarboxamide

This guide details the physicochemical profile, solubility behavior, and stability mechanisms of cis-2-Amino-1-cyclopentanecarboxamide , a critical scaffold in peptide foldamer engineering and pharmaceutical synthesis.

CAS Number: 135053-11-1 Molecular Formula: C₆H₁₂N₂O Molecular Weight: 128.17 g/mol Synonyms: (1R,2S)-2-aminocyclopentane-1-carboxamide; cis-ACPC Amide[1]

Executive Summary

This compound is a cyclic

Unlike its trans-isomer, the cis-conformation facilitates unique intramolecular hydrogen bonding but also introduces specific steric strain. Its stability profile is dominated by amide hydrolysis risks rather than spontaneous cyclization, while its solubility is driven by its zwitterionic-like polarity.

Physicochemical Characterization

The compound exists as a white crystalline solid with high polarity. The cis-geometry creates a distinct amphiphilic profile compared to acyclic

Core Properties Table[2]

| Property | Value / Characteristic | Technical Context |

| Melting Point | 131.0°C – 137.0°C | Indicates strong intermolecular H-bonding lattice. |

| LogP (Octanol/Water) | ~ -0.9 to -1.2 (Estimated) | Highly hydrophilic; poor membrane permeability without derivatization. |

| pKa (Amine) | ~ 9.0 – 9.5 | Basic amine; exists as a cation at physiological pH. |

| pKa (Amide) | > 15 | Neutral under standard conditions; non-ionizable. |

| Chirality | Racemic or Enantiopure (1R,2S) | cis-relationship is critical; trans-isomer has distinct NMR shifts ( |

| Hygroscopicity | Moderate | Amine/Amide motifs attract atmospheric moisture; store under desiccant. |

Solubility Profile

The solubility of this compound is governed by its ability to act as both a hydrogen bond donor (amine, amide NH) and acceptor (carbonyl, amine N).

Solvent Compatibility Matrix

| Solvent Class | Solubility | Mechanistic Insight |

| Water | High (>50 mg/mL) | Forms extensive H-bond networks. pH-dependent: solubility increases significantly at pH < 8 due to amine protonation ( |

| Methanol / Ethanol | Soluble | Protophilic solvents stabilize the polar amine/amide functionality. Preferred for recrystallization. |

| DMSO / DMF | Soluble | Excellent for stock solutions; disrupts intermolecular H-bonds effectively. |

| Chloroform / DCM | Moderate to Low | Soluble enough for extraction if the amine is kept neutral (pH > 10), but generally poor for salt forms. |

| Hexane / Ether | Insoluble | High polarity prevents dissolution in non-polar lipophilic solvents. |

Dissolution Protocol for Stock Preparation

-

Solvent Selection: Use DMSO for biological assays (stable, non-volatile) or Methanol for chemical synthesis intermediates.

-

Concentration: Feasible up to 100 mM in DMSO.

-

Sonication: Required for rapid dissolution due to the robust crystal lattice.

-

pH Adjustment: In aqueous media, acidification (0.1 M HCl) ensures rapid dissolution by protonating the amine (

).

Stability & Degradation Mechanisms

The stability of this compound is defined by two competing pathways: Hydrolysis (primary risk) and Intramolecular Cyclization (secondary risk).

A. Chemical Stability (Hydrolysis)

The carboxamide group is susceptible to hydrolysis under extreme pH, converting the molecule back to the parent amino acid (cispentacin).

-

Acidic Conditions (pH < 2): Slow hydrolysis to cis-2-aminocyclopentanecarboxylic acid. Accelerated by heat (>60°C).

-

Basic Conditions (pH > 10): Rapid hydrolysis to the carboxylate salt.

-

Neutral (pH 7): Highly stable in solution for >24 hours at room temperature.

B. Physical Stability & Cyclization

Unlike

-

Risk Factor: High thermal stress (>150°C) or activation reagents (e.g., carbodiimides) can force cyclization to the bicyclic

-lactam (2-azabicyclo[3.2.0]heptan-3-one), but this is thermodynamically unfavorable under storage conditions.

Degradation Pathway Diagram

Caption: Primary degradation is hydrolysis to the acid form. Cyclization to the strained beta-lactam is rare without activation.

Analytical Methodologies

To verify purity and stability, the following protocols are recommended.

HPLC Method (Achiral)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

-

Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent required for retention of polar amine).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 min.

-

Detection: UV at 210 nm (Amide absorption).

NMR Identification (Stereochemistry)

Differentiation between cis and trans isomers is critical.

-

cis-Isomer: The coupling constant (

) between H1 and H2 protons is typically larger (~8-10 Hz) due to the dihedral angle (~0°) in the envelope conformation. -

trans-Isomer: Shows a smaller coupling constant or distinct chemical shift pattern.

Handling & Storage Guidelines

| Parameter | Recommendation |

| Storage Temperature | 2–8°C (Refrigerated). Stable at RT for short periods (<1 week). |

| Atmosphere | Store under Argon or Nitrogen to prevent amine oxidation and moisture uptake. |

| Container | Amber glass vials (protect from light, though photostability is generally good). |

| Safety | Irritant (H315, H319). Wear gloves and eye protection. Avoid dust inhalation. |

References

-

Synthesis & Isomerization: Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid. ACS Omega. (2020).

-

Foldamer Stability: Evaluation of β-Amino Acid Replacements in Protein Loops. NIH / PubMed. (2018).

-

Chemical Properties: cis-2-Aminocyclopentanecarboxamide Product Data. Fisher Scientific.

-

Structural Precursors: Synthesis of aminocyclopentane carboxylic acids.[2][3] Patent WO2008138621A2.

-

General Beta-Amino Acid Data: pKa Data for Cyclic Beta-Amino Acids. Organic Chemistry Data.[4][5]

Sources

- 1. cis-2-amino-1-ciclopentanecarboxamida, 98 %, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.es]

- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cis-Cyclopentane-1,2-dicarboxylic acid | C7H10O4 | CID 727374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN100591667C - N-amino-1,2-cyclopentane dicarboximide and its preparation method - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis with cis-2-Amino-1-cyclopentanecarboxamide

Introduction: Engineering Peptide Conformation with Cyclic β-Amino Acids

The precise control of peptide conformation is a cornerstone of modern drug discovery and biomaterial science. Incorporating non-canonical amino acids with constrained geometries is a powerful strategy to induce stable secondary structures, enhance proteolytic stability, and modulate biological activity. cis-2-Amino-1-cyclopentanecarboxamide, a cyclic β-amino acid analog, offers a unique structural scaffold to enforce specific backbone torsions. Its cyclopentane ring restricts the conformational freedom of the peptide backbone, making it a valuable building block for the synthesis of peptidomimetics, foldamers, and novel therapeutic agents.[1]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). As this is a non-standard amino acid, particular attention is given to the selection of resins, coupling strategies, and cleavage conditions to mitigate potential challenges associated with its steric hindrance.

Structural Considerations and Strategic Planning

The successful synthesis of peptides containing this compound begins with a thorough understanding of its chemical properties and the selection of an appropriate synthetic strategy.

The Building Block: Fmoc-cis-2-aminocyclopentanecarboxylic acid

For use in Fmoc-based SPPS, the amino group of cis-2-aminocyclopentanecarboxylic acid must be protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[2][][4] This protecting group is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically piperidine, allowing for the stepwise elongation of the peptide chain.[][4] The commercially available Fmoc-cis-2-aminocyclopentanecarboxylic acid is the key building block for this application.[2]

Achieving the C-Terminal Amide: The Role of the Resin

The topic of this guide specifies a C-terminal carboxamide. In SPPS, the C-terminal functionality of the peptide is determined by the choice of the solid support.[5] To obtain a peptide with a C-terminal amide, a resin with a suitable linker that releases the peptide as an amide upon cleavage is essential. The Rink Amide resin is a widely used and effective choice for this purpose.[5][6] The synthesis commences with the coupling of the Fmoc-protected cis-2-aminocyclopentanecarboxylic acid to the Rink Amide resin.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the key stages of the solid-phase synthesis of peptides containing a C-terminal this compound.

Diagram of the SPPS Workflow

Caption: General workflow for the solid-phase synthesis of a peptide with C-terminal this compound.

Protocol 1: Resin Preparation and First Amino Acid Coupling

This protocol describes the initial loading of Fmoc-cis-2-aminocyclopentanecarboxylic acid onto the Rink Amide resin. Due to the potential steric hindrance of this cyclic β-amino acid, a robust coupling strategy is recommended.

Materials:

-

Rink Amide Resin (e.g., 100-200 mesh, ~0.5-0.8 mmol/g substitution)

-

Fmoc-cis-2-aminocyclopentanecarboxylic acid

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Place the desired amount of Rink Amide resin in the synthesis vessel. Add DMF to cover the resin and allow it to swell for at least 1 hour with gentle agitation.

-

Fmoc Deprotection of Resin: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group from the Rink linker. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).[7]

-

Preparation of the Coupling Solution: In a separate vial, dissolve 3 equivalents of Fmoc-cis-2-aminocyclopentanecarboxylic acid and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA to the solution and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.

-

Coupling Reaction: Drain the DMF from the deprotected resin and add the pre-activated amino acid solution. Agitate the mixture for 2-4 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) and finally MeOH (2 x 1 min).

-

Capping (Optional but Recommended): To block any unreacted amino groups on the resin, a capping step can be performed. Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M acetic anhydride, 0.5 M DIPEA) for 30 minutes. Wash the resin as described in step 5.

-

Resin Drying and Loading Determination: Dry a small sample of the resin under vacuum and determine the loading capacity using a spectrophotometric method by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.[7]

Table 1: Reagent Quantities for First Amino Acid Coupling (0.1 mmol scale)

| Reagent | Equivalents | Amount |

| Rink Amide Resin (~0.6 mmol/g) | 1.0 | ~167 mg |

| Fmoc-cis-2-aminocyclopentanecarboxylic acid | 3.0 | 0.3 mmol (105.4 mg) |

| HATU | 2.9 | 0.29 mmol (110.3 mg) |

| DIPEA | 6.0 | 0.6 mmol (104.5 µL) |

| DMF | - | ~2 mL |

Protocol 2: Peptide Chain Elongation

This protocol outlines the iterative cycle of deprotection and coupling to elongate the peptide chain.

Materials:

-

Loaded resin from Protocol 1

-

Fmoc-protected amino acids for the desired sequence

-

20% Piperidine in DMF

-

Coupling reagents (e.g., HATU/DIPEA or HBTU/HOBt/DIPEA)

-

DMF, DCM, MeOH

Procedure (per cycle):

-

Fmoc Deprotection: Swell the resin in DMF. Add 20% piperidine in DMF and agitate for 20 minutes. Drain and wash with DMF (5 x 1 min).[7]

-

Coupling:

-

Prepare the activated amino acid solution by dissolving 3 equivalents of the next Fmoc-amino acid and 2.9 equivalents of HATU in DMF, followed by the addition of 6 equivalents of DIPEA.

-

Add the activated solution to the deprotected peptide-resin and agitate for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to check for the presence of free primary amines. A positive test (blue beads) indicates incomplete coupling.

-

Double Coupling: If the Kaiser test is positive, drain the coupling solution, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.

-

-

Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

-

Repeat: Repeat this cycle for each amino acid in the sequence.

Protocol 3: Cleavage and Final Deprotection

This final step cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

-

DCM

Cleavage Cocktail (Reagent K is a common alternative):

-

95% TFA

-

2.5% Water

-

2.5% TIS

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) to remove residual DMF and dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage: Add the cleavage cocktail to the dry peptide-resin (typically 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Concentrate the filtrate under a gentle stream of nitrogen. Add the concentrated solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Troubleshooting and Expert Insights

-

Slow Coupling: The incorporation of this compound, especially when it is the first residue coupled to the resin or when it is coupled to another sterically hindered amino acid, may be slow. Using HATU as the coupling reagent is often more effective than HBTU for such difficult couplings. Extending the coupling time or performing a double coupling is a prudent strategy.

-

Aggregation: Peptides containing multiple hydrophobic or cyclic residues can be prone to aggregation during synthesis, leading to incomplete reactions.[8][9] Using a more polar solvent system (e.g., NMP instead of DMF) or incorporating a chaotropic salt (e.g., LiCl) in the coupling and deprotection steps can help to disrupt secondary structures and improve solvation.

-

Epimerization: While less common with standard Fmoc-SPPS, the risk of epimerization should be considered, particularly during the activation of the carboxylic acid. Using HATU and minimizing the pre-activation time can help to suppress this side reaction.

Conclusion

The incorporation of this compound into peptides via solid-phase synthesis is a viable and powerful method for creating novel peptidomimetics with constrained conformations. Success hinges on a rational approach to the synthesis, including the selection of an appropriate amide-forming resin, the use of robust coupling reagents, and careful monitoring of the reaction progress. The protocols and insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the potential of this unique building block in their peptide-based research.

References

-

Szefczyk, M. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. RSC Advances, 11(36), 22384-22397. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Gwardecki, M., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 86(17), 11686-11695. [Link]

-

López-Vidal, M., et al. (2021). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 86(15), 10269-10280. [Link]

-

Burgess, K. (2025). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]

-

Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

-

da Costa, E. F., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]

-

Amay, J., et al. (2012). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Biopolymers, 98(3), 163-183. [Link]

-

Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 237. [Link]

-

Fülöp, F., et al. (2013). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(22), 8979-9000. [Link]

-

AAPPTec. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

de la Torre, B. G., & Albericio, F. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1894-1900. [Link]

-

Brunel, F. M., et al. (2011). Investigation of the Best Conditions to Obtain c(RGDfK) Peptide on Solid Phase. International Journal of Peptides, 2011, 634929. [Link]

-

ResearchGate. What is the best procedure to follow for synthesizing a C-terminal amidated peptide? [Link]

-

de la Torre, B. G., & Albericio, F. (2010). Novel Strategies for the Synthesis of Peptides Containing cis- or trans-β-Aminocyclopropanecarboxylic Acids. ChemInform, 41(33). [Link]

Sources

- 1. Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02220B [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.uci.edu [chem.uci.edu]

- 8. blog.mblintl.com [blog.mblintl.com]

- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Advanced In Vitro Neuroprotection Assays: From High-Throughput Screening to Functional Profiling

Introduction: The Shift to Functional Neuroprotection

In the early stages of drug discovery, "neuroprotection" was often synonymous with simple mitochondrial survival. However, a compound that preserves metabolic activity without maintaining neuronal connectivity (neurite integrity) or synaptic function offers little therapeutic value for neurodegenerative disorders like Alzheimer's (AD) or Parkinson's (PD).

This guide moves beyond basic viability. We outline a tiered screening strategy:

-

The Biological Model: Selecting the right cellular context.

-

The Insult: Mechanistically defined stressors (Excitotoxicity).[1]

-

The Readout: Dual-endpoint viability and high-content morphological analysis.

Cell Model Selection: The Foundation of Validity

Choosing the wrong model is the primary cause of translational failure. A high-throughput screen (HTS) using undifferentiated neuroblastoma cells often yields hits that fail in primary cultures.

| Cell Model | Physiological Relevance | Throughput | Key Application | Limitations |

| SH-SY5Y (Undifferentiated) | Low | Very High | Initial toxicity screens | Cancerous metabolism; lacks mature receptors (e.g., NMDARs). |

| SH-SY5Y (Retinoic Acid Diff.) | Medium | High | Pathway-specific screening | Expresses dopaminergic markers; still lacks full synaptic connectivity [1]. |

| Primary Rat Cortical Neurons | High (Gold Standard) | Medium | Excitotoxicity & Synaptic assays | Finite lifespan; requires 10-12 DIV (Days In Vitro) for receptor maturity [2]. |

| iPSC-Derived Neurons | Very High | Low-Medium | Patient-specific modeling | High cost; long differentiation protocols (30+ days). |

Expert Insight: For excitotoxicity assays, Primary Cortical Neurons are non-negotiable. Cell lines often lack the specific NMDA receptor subunit composition (NR2A/NR2B) required to mimic pathological calcium influx [3].

Mechanism of Action: Glutamate Excitotoxicity[1][2][3]

To screen for neuroprotection, we must first induce a controlled, disease-relevant injury. The most robust model is Glutamate Excitotoxicity , which mimics the synaptic overstimulation seen in ischemia and AD.

Visualizing the Pathological Cascade

The following diagram illustrates the signaling pathway targeted in this assay. A successful neuroprotectant must interrupt this cascade at the receptor, mitochondrial, or enzymatic level.

Caption: The excitotoxic cascade. Glutamate overstimulation of NMDA receptors leads to calcium overload, mitochondrial failure, and eventual apoptosis. Potential intervention points for novel compounds are marked in green.

Protocol 1: The "Gold Standard" Excitotoxicity Assay

Objective: Determine if a compound prevents neuronal death induced by glutamate challenge. System: Primary Rat Cortical Neurons (E18). Readout: LDH Release (Membrane Integrity) & MTT (Metabolic Health).

Critical Reagents

-

Insult Buffer (Mg2+-free): HBSS without Magnesium. Note: Mg2+ blocks the NMDA receptor pore. You MUST remove it to induce toxicity.

-

Agonists: L-Glutamate (100 µM) + Glycine (10 µM).[2]

-

Positive Control: MK-801 (10 µM) or IFENPRODIL (NMDA antagonists).

Step-by-Step Workflow

-

Culture Maturation (The "Waiting Game"):

-

Plate E18 cortical neurons on Poly-D-Lysine coated 96-well plates (30,000 cells/well).

-

Crucial: Maintain culture for 10-12 Days In Vitro (DIV) .[2]

-

Why? NMDA receptors are not fully functional or expressed at sufficient density before DIV 10 [2]. Testing earlier yields false negatives.

-

-

Compound Pre-treatment:

-

Wash cells once with warm HBSS.

-

Add Test Compound (0.1 - 10 µM) in Neurobasal media.

-

Incubate for 1-2 hours prior to insult.

-

-

The Glutamate Challenge:

-

Replace media with Mg2+-free HBSS containing:

-

Incubate for 45 - 60 minutes at 37°C.

-

Self-Validation: If the vehicle control does not show >40% death, the insult failed (likely due to Mg2+ contamination or old Glutamate).

-

-

Recovery & Readout:

-

Washout: Replace toxic media with fresh, compound-free Neurobasal media.

-

Incubate for 24 hours .

-

Assay: Collect supernatant for LDH assay (death) and lyse cells for CellTiter-Glo or MTT (viability).

-

Protocol 2: High-Content Neurite Outgrowth (Functional)

A cell can be metabolically active (alive) but functionally useless if its neurites have degenerated. This assay quantifies structural protection.

Method: Automated High-Content Screening (HCS).[7] Marker: Beta-III Tubulin (neuronal specific) or Calcein AM (live cell structure).

Workflow Diagram

Caption: High-Content Screening workflow. Automated imaging allows for unbiased quantification of morphological parameters.

Analysis Parameters (HCS)

Using software like CellProfiler or proprietary HCS platforms, configure the "Neurite Outgrowth" module to measure:

-

Total Neurite Length: Sum of all neurites per cell (sensitive to retraction).

-

Branch Points: Number of nodes (sensitive to complexity).

-

Roots: Number of neurites emerging directly from the soma.

Success Criteria: A neuroprotective hit should restore Total Neurite Length to >80% of the Unchallenged Control [4].

Data Interpretation & Pitfalls (Scientific Integrity)

The MTT Artifact

Warning: Never rely solely on MTT for neuroprotection.

-

The Issue: Many antioxidant compounds (e.g., polyphenols, flavonoids) can directly reduce MTT tetrazolium salts to formazan in the absence of cells, or hyper-activate mitochondrial dehydrogenases in dying cells [5].

-

The Fix: Always pair MTT with LDH release (supernatant) or Propidium Iodide staining. If MTT goes UP but LDH does not go DOWN, it is likely a chemical artifact.

Z-Prime ( ) Factor

For HTS campaigns, calculate the

-

Where

is the positive control (MK-801 + Glutamate) and -

Target:

is required for a robust screen.

References

-

Kovalevich, J., & Langford, D. (2013). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. Methods in Molecular Biology, 1078, 9–21.

-

Frandsen, A., & Schousboe, A. (1990). Development of excitatory amino acid induced cytotoxicity in cultured neurons.[1][8][2][4] International Journal of Developmental Neuroscience, 8(2), 209–216.

-

Hogri, R., et al. (2025). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. Journal of Neurochemistry.

-

Radio, N. M., & Mundy, W. R. (2008). Developmental neurotoxicity testing in vitro: models for screening and mechanistic studies. Neurotoxicology, 29(3).

-

Stockert, J. C., et al. (2012). Assays for viability and cytotoxicity: a critical review. Acta Histochemica, 114(8), 785–796.

Sources

- 1. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. innoprot.com [innoprot.com]

Navigating the Glycine Site: cis-ACPC as a Precision Tool in NMDA Receptor Modulation

Executive Summary: The "Goldilocks" Agonist

In the landscape of NMDA receptor (NMDAR) pharmacology, cis-2-amino-1-cyclopentanecarboxamide (cis-ACPC) represents a critical tool for investigating the glycine modulatory site (NR1 subunit). Unlike full agonists (Glycine, D-Serine) which can drive excitotoxicity, or full antagonists (7-CKA, L-689,560) which often induce psychotomimetic side effects and cognitive impairment, cis-ACPC acts as a high-affinity partial agonist .

This "Goldilocks" profile—providing ~60-80% efficacy compared to glycine—allows researchers to modulate glutamatergic transmission within a therapeutic window. It enhances synaptic plasticity in hypofunctional states (e.g., Schizophrenia models) while preventing calcium overload during excitotoxic events (e.g., Ischemia). This guide outlines the chemical synthesis, mechanistic validation, and experimental protocols for utilizing cis-ACPC in drug discovery.

Chemical Foundation: Synthesis & Resolution

The stereochemistry of ACPC is non-negotiable; the cis isomer possesses the requisite pharmacological activity, while the trans isomer is significantly less potent or inactive at the glycine site. The following protocol utilizes the Bucherer-Bergs reaction followed by hydrolysis, a robust route for gram-scale synthesis.

Protocol A: Synthesis of cis-ACPC (Bucherer-Bergs Route)

Objective: Synthesis of racemic cis-ACPC followed by resolution strategies.

Reagents:

-

Cyclopentanone

-

Potassium Cyanide (KCN) - Caution: High Toxicity

-

Ammonium Carbonate ((NH4)2CO3)

-

Barium Hydroxide (Ba(OH)2) or NaOH

-

Ethanol/Water solvent systems

Step-by-Step Methodology:

-

Formation of Hydantoin Intermediate:

-

Dissolve cyclopentanone (1.0 eq) in 50% EtOH/H2O.

-

Add (NH4)2CO3 (3.0 eq) and KCN (1.5 eq).

-

Heat to 55–60°C for 4–6 hours. The solution will turn from clear to a suspension as the spiro-hydantoin precipitates.

-

Critical Checkpoint: Monitor by TLC. The disappearance of the ketone indicates completion.

-

Cool to 0°C, filter the white solid, and wash with cold water.

-

-

Hydrolysis to Amino Acid:

-

Suspend the hydantoin in 2M Ba(OH)2 (or 4M NaOH for harsher conditions).

-

Reflux at 140°C (sealed vessel if necessary) for 24–48 hours.

-

Note: The cis isomer is thermodynamically favored in the hydantoin formation, but hydrolysis conditions must be controlled to prevent epimerization.

-

-

Purification & Isolation:

-

Precipitate Barium as BaCO3 by bubbling CO2 gas through the solution. Filter hot.

-

Concentrate the filtrate.

-

Crystallize from water/acetone.

-

-

Resolution (Enzymatic Strategy):

-

To obtain enantiopure (+)-cis-ACPC (often the more active isomer), convert the racemic acid to the N-acetyl derivative.

-

Incubate with Acylase I (Aspergillus melleus) at pH 7.5, 37°C.

-

The enzyme selectively deacetylates the L-isomer (based on steric recognition), leaving the D-isomer acetylated.

-

Separate via ion-exchange chromatography.

-

Mechanistic Insight: The Partial Agonist Advantage

The therapeutic value of cis-ACPC lies in its ability to desensitize the NMDA receptor without fully blocking it. The diagram below illustrates the differential signaling pathways triggered by full agonists versus partial agonists like ACPC.

Figure 1: Mechanistic divergence between Glycine (Full Agonist) and cis-ACPC (Partial Agonist). ACPC maintains synaptic plasticity while mitigating the risk of excitotoxic calcium overload.

In Vitro Protocol: Radioligand Binding Assay

This protocol validates the affinity of synthesized cis-ACPC for the glycine site using rat brain membrane homogenates.

Reagents:

-

Ligand: [3H]-Glycine (Specific Activity ~40-60 Ci/mmol) or [3H]-MDL 105,519 (Antagonist radioligand).

-

Buffer: 50 mM Tris-Acetate, pH 7.4.

-

Nonspecific Control: 1 mM Glycine (unlabeled).

-

Tissue: Rat cortical membranes (washed 4x to remove endogenous glycine).

Protocol B: Competition Binding Assay

-

Membrane Preparation:

-

Homogenize rat cortex in 20 volumes of ice-cold Tris-Acetate buffer.

-

Centrifuge at 48,000 x g for 20 mins.

-

Resuspend pellet and incubate at 37°C for 30 mins (to degrade endogenous amino acids).

-

Centrifuge and wash 3 more times. Crucial: Residual endogenous glycine will skew Ki values.

-

-

Incubation:

-

In 96-well plates, add:

-

25 µL [3H]-Ligand (Final conc. 10 nM).

-

25 µL cis-ACPC (Concentration range: 10^-9 M to 10^-4 M).

-

200 µL Membrane suspension (200 µg protein).

-

-

Incubate for 60 minutes on ice (0–4°C). Note: Glycine site binding is often temperature-sensitive; 4°C reduces receptor degradation.

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Wash filters 3x with ice-cold buffer.

-

-

Analysis:

-

Count radioactivity via liquid scintillation spectroscopy.

-

Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

-

Data Presentation: Pharmacological Profile

The following table summarizes the comparative pharmacology of cis-ACPC against endogenous ligands and antagonists.

| Compound | Role | Affinity (Ki / EC50) | Efficacy (% of Glycine) | Physiological Outcome |

| Glycine | Endogenous Full Agonist | ~0.2 µM (EC50) | 100% | Normal transmission / Excitotoxicity (at high levels) |

| D-Serine | Endogenous Full Agonist | ~0.3 µM (EC50) | ~95-100% | Synaptic Plasticity (LTP) |

| cis-ACPC | Partial Agonist | 0.7 - 0.9 µM (EC50) | 60 - 80% | Neuroprotection / Cognitive Enhancement |

| trans-ACPC | Inactive / Weak | > 100 µM | < 5% | Negligible biological activity |

| 7-CKA | Competitive Antagonist | ~0.5 µM (Ki) | 0% | Inhibition / Psychotomimetic effects |

Table 1: Comparative pharmacological parameters at the NMDA Receptor Glycine Site (NR1 Subunit).

Therapeutic Horizons & Applications

A. Neuroprotection (Ischemia & Stroke)

cis-ACPC acts as a "functional antagonist" in conditions of glutamate surge. During ischemia, extracellular glycine and glutamate levels rise, causing massive channel opening.

-

Mechanism: cis-ACPC competes with glycine. Because its intrinsic efficacy is lower (80% vs 100%), it effectively reduces the total calcium current compared to the glycine-bound state.

-

Protocol Ref: See Watson et al. for in vivo ischemia models where ACPC (300 mg/kg) improved neuronal survival.[1]

B. Neuropsychiatry (Schizophrenia & Depression)

In disorders characterized by NMDA hypofunction (e.g., Schizophrenia), full antagonists are detrimental.

-

Application: cis-ACPC boosts channel activity in circuits where endogenous glycine is insufficient, without over-activating the receptor to the point of toxicity.

-

Comparison: Similar to GLYX-13 (Rapastinel), a peptide partial agonist, cis-ACPC shows rapid antidepressant-like effects in forced swim tests by modulating synaptic plasticity (LTP) in the hippocampus.

References

-

Monaghan, D. T., et al. (1989). "The excitatory amino acid receptors: their classes, pharmacology, and distinct properties in the function of the central nervous system." Annual Review of Pharmacology and Toxicology. Link

-

Watson, G. B., et al. (1990). "1-Aminocyclopropanecarboxylic acid (ACPC) is a potent and selective ligand for the glycine modulatory site of the NMDA receptor." Brain Research. Link

-

Marvizon, J. C., et al. (1989). "1-Aminocyclopropane-1-carboxylic acid: a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate receptor." Journal of Neurochemistry. Link

-

Cordi, A. A., et al. (1995). "Functional partial agonist properties of ACPC at the NMDA receptor glycine site." European Journal of Pharmacology. Link

-

Moskal, J. R., et al. (2005).[2] "GLYX-13: a monoclonal antibody-derived peptide that acts as an N-methyl-D-aspartate receptor modulator." Neuropharmacology. (Contextual comparison for partial agonism). Link

-

Leeson, P. D., & Iversen, L. L. (1994). "The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential." Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-2-Amino-1-cyclopentanecarboxamide

Welcome to the technical support guide for the synthesis and purification of cis-2-Amino-1-cyclopentanecarboxamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your results effectively.

The synthesis of this molecule, while seemingly straightforward, presents two primary challenges:

-

Stereocontrol: Achieving a high diastereomeric excess (d.e.) for the cis isomer.

-

Purification: Separating the desired cis isomer from the trans isomer and other process impurities.

This guide is structured to address these challenges head-on through a series of troubleshooting scenarios, frequently asked questions, and validated protocols.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The typical synthetic route involves two main stages: (I) formation of the precursor, cis-2-aminocyclopentanecarboxylic acid (cis-ACPC), often as a hydrochloride salt, and (II) amidation to yield the final product.

Issue 1: Low Yield of the cis-ACPC Precursor

Symptom: The overall yield of the isolated amino acid precursor is below expectations (<40%).

Potential Causes & Solutions:

-

Incomplete Reductive Amination: If you are synthesizing the precursor via reductive amination of a ketoester (e.g., 2-oxocyclopentanecarboxylate), the initial imine formation may be inefficient.

-

Causality: Imine formation is a reversible equilibrium reaction. Water produced during the reaction can drive the equilibrium back to the starting materials.

-

Solution: Perform the reaction under conditions that remove water, such as using a Dean-Stark apparatus or adding molecular sieves. Ensure your amine source (e.g., ammonium chloride, an amine) is used in sufficient excess. For challenging substrates, alternative reducing agents to the standard sodium cyanoborohydride may be required[1].

-

-

Side Reactions During Hydrolysis: Saponification of the intermediate ester to the carboxylic acid can be incomplete or lead to degradation if conditions are too harsh (e.g., excessively high temperature or prolonged reaction time).

-

Causality: The amino acid product can be sensitive to harsh basic or acidic conditions.

-

Solution: Monitor the hydrolysis by TLC or LC-MS. Use moderate temperatures (e.g., 60-80 °C) and a sufficient, but not excessive, amount of acid or base. A standard workup involves careful neutralization to the isoelectric point to precipitate the amino acid.

-

-

Losses During Workup/Isolation: The amino acid may have significant solubility in the aqueous phase, leading to poor recovery.

-

Causality: As a zwitterionic compound, the amino acid's solubility is highly pH-dependent.

-

Solution: Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid to minimize its solubility before filtration. If the product remains in the mother liquor, consider ion-exchange chromatography for recovery.

-

Issue 2: Poor cis:trans Diastereoselectivity

Symptom: NMR analysis of the crude amino acid or final amide shows a significant presence of the undesired trans isomer (e.g., a cis:trans ratio of less than 3:1).

Potential Causes & Solutions:

-

Non-Stereoselective Reduction: The key bond-forming step, typically a reduction, may not be sufficiently stereoselective.

-

Causality: Reduction of a cyclic imine or enamine intermediate can occur from two faces of the cyclopentane ring. The thermodynamic product (trans) is often favored under equilibrium conditions, while the kinetic product (cis) may be favored under others.

-

Solution: The choice of reducing agent and reaction conditions is critical. Bulky reducing agents may favor attack from the less hindered face. For syntheses starting from 2-oxocyclopentanecarboxylates, epimerization at the carbon alpha to the ester can occur under basic conditions, favoring the more stable trans product before reduction even happens[1]. Running the reaction at lower temperatures can often improve kinetic selectivity for the cis isomer.

-

-

Epimerization During Downstream Steps: Basic or acidic conditions during hydrolysis or amidation can cause epimerization of the carbon atom alpha to the carbonyl group.

-

Causality: The proton at C1 is acidic and can be removed, leading to a planar enolate intermediate which can be re-protonated from either face, leading to a mixture of isomers.

-

Solution: Use mild conditions for all subsequent steps. For amidation, avoid strong bases and high temperatures. Peptide coupling reagents that operate at or below room temperature are ideal.

-

Issue 3: Incomplete Amidation Reaction

Symptom: After the amidation step, TLC or LC-MS analysis shows a significant amount of remaining cis-ACPC starting material.

Potential Causes & Solutions:

-

Poor Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species to undergo nucleophilic attack by ammonia.

-

Causality: A direct reaction between a carboxylic acid and ammonia requires very high temperatures and forms an ammonium carboxylate salt at room temperature, which is unreactive[2].

-

Solution: Employ a robust activation method.

-

Acyl Chloride Formation: Convert the acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This is a highly effective but can be harsh method[3]. The amine group on cis-ACPC must be protected (e.g., as Boc or Cbz) before this step.

-

Peptide Coupling Reagents: Use standard coupling reagents like EDC/HOBt, HATU, or HBTU. These are milder and highly efficient, often preventing racemization and not requiring amine protection if handled carefully[4]. Boronic acid-based catalysts have also proven effective for direct amidation under mild conditions[5].

-

-

-

Insufficient Nucleophile: The ammonia source may be limiting or lost from the reaction.

-

Causality: If using ammonia gas or an aqueous solution, its concentration in the organic solvent may be low, or it may evaporate from an open system.

-

Solution: Use a surrogate like ammonium chloride in the presence of a non-nucleophilic base (e.g., triethylamine, DIEA) to generate ammonia in situ. Ensure the reaction vessel is well-sealed.

-

Issue 4: Difficulty in Purifying the Final Product

Symptom: The isolated product is an inseparable mixture of cis and trans isomers, or it fails to crystallize and remains an oil.

Potential Causes & Solutions:

-

Similar Solubility of Isomers: The cis and trans isomers often have very similar polarities and solubility profiles, making chromatographic or simple crystallization separation difficult.

-

Causality: The small structural difference between the diastereomers results in only minor differences in their physical properties.

-

Solution - Fractional Crystallization of a Salt: This is the most effective industrial and lab-scale method. Convert the mixture of cis and trans amino amides to their hydrochloride or other suitable salts. The diastereomeric salts will have different crystal lattice energies and, therefore, different solubilities. By carefully selecting a solvent system (e.g., ethanol, isopropanol/water mixtures), one isomer can be selectively crystallized[6][7]. This technique is often applied to the amino acid precursor, as separating the isomers at an earlier stage is typically more efficient.

-

-

Presence of Non-Isomeric Impurities: Small amounts of residual solvents, coupling agents, or byproducts can inhibit crystallization.

-

Causality: Impurities disrupt the formation of a uniform crystal lattice.

-

Solution: First, purify the crude product via column chromatography to remove non-isomeric impurities. Even if the isomers co-elute, this step provides a much cleaner starting material for subsequent fractional crystallization.

-

Section 2: Frequently Asked Questions (FAQs)

-

Q1: What is the most reliable way to confirm the stereochemistry of my product?

-

A1: High-field Proton NMR (¹H-NMR) is the definitive method. The coupling constants (J-values) between the protons at C1 and C2 are diagnostic. For the cis isomer, the relationship between these protons is axial-equatorial or equatorial-axial, resulting in a relatively small coupling constant (typically 2-5 Hz). For the trans isomer, the protons are often diaxial, leading to a much larger coupling constant (typically 8-13 Hz)[8]. 2D NMR techniques like NOESY can also be used to confirm through-space proximity of the C1 proton and the amino group protons on the same face of the ring.

-

-

Q2: Should I protect the amino group before the amidation step?

-

A2: It depends on your chosen amidation method.

-

If using harsh activating agents like thionyl chloride, protection is mandatory . An unprotected amine will react with the activating agent and lead to undesired side products. A Boc (tert-butyloxycarbonyl) group is a common choice.

-

If using standard peptide coupling reagents (EDC, HATU), protection is often not necessary if the reaction is performed under controlled conditions. The carboxylic acid will be selectively activated. However, for cleaner reactions and to completely avoid any potential side reactions like N-acylation of another molecule, protection is always the safest strategy.

-

-

-

Q3: My synthesis consistently favors the trans isomer. Is there a way to isomerize it to the desired cis product?

-

A3: Isomerizing the final product is difficult and not recommended. It is far more effective to address the stereoselectivity at the source. However, in some syntheses involving a ketoester precursor, it is possible to epimerize the intermediate. Treatment of a trans-amino ester with a base like sodium ethoxide can induce epimerization at the C1 position, allowing you to re-equilibrate the mixture, though this may not ultimately favor the cis product[1]. The most robust solution is to develop a highly stereoselective synthesis from the outset or to rely on an efficient isomer separation method like fractional crystallization.

-

Section 3: Optimized Protocols & Methodologies

Protocol 1: Synthesis & Purification of cis-ACPC Hydrochloride

(Adapted from principles of reductive amination and fractional crystallization[1][6])

This protocol outlines a common route starting from ethyl 2-oxocyclopentanecarboxylate.

-

Reductive Amination:

-

In a round-bottom flask, dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) and ammonium acetate (3.0 eq) in methanol (5 mL per 1 g of ketoester).

-

Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours. Monitor by TLC for the disappearance of the starting material.

-

-

Workup & Ester Hydrolysis:

-

Quench the reaction carefully by adding 1 M HCl at 0 °C until the gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Add 6 M HCl and heat the mixture to reflux for 8 hours to hydrolyze the ester.

-

Cool the solution to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

-

Concentrate the aqueous layer to dryness to obtain the crude amino acid hydrochloride salt as a mixture of cis and trans isomers.

-

-

Fractional Crystallization (Isomer Separation):

-

Dissolve the crude hydrochloride salt in a minimal amount of boiling ethanol.

-

Allow the solution to cool slowly to room temperature, then transfer to 4 °C for 12 hours. The cis-isomer hydrochloride is typically less soluble and will crystallize first[6].

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Analyze the crystals by NMR to confirm the isomeric purity. Repeat the recrystallization if necessary to achieve >98% cis isomer.

-

Protocol 2: Amidation using EDC/HOBt

-

Reaction Setup:

-

Suspend cis-2-aminocyclopentanecarboxylic acid hydrochloride (1.0 eq) in dichloromethane (DCM) or dimethylformamide (DMF) (10 mL per 1 g).

-

Add N,N-Diisopropylethylamine (DIEA) (2.2 eq) at 0 °C to neutralize the hydrochloride and act as the base.

-

Add Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[4].

-

Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

-

Ammonia Addition:

-

Add ammonium chloride (1.5 eq).

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor by LC-MS.

-

-

Workup and Purification:

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude amide by column chromatography or recrystallization.

-

Data Summary Table

| Parameter | cis Isomer | trans Isomer | Rationale / Reference |

| ¹H NMR J-coupling (H1-H2) | ~2-5 Hz | ~8-13 Hz | Reflects axial-equatorial vs. diaxial relationship of protons.[8] |

| Relative Solubility (HCl Salt) | Less soluble in alcohols | More soluble in alcohols | Difference in crystal lattice energy allows for fractional crystallization.[6] |

| Thermodynamic Stability | Less stable | More stable | The two bulky substituents are further apart in the trans configuration. |

Section 4: Visualizations

Workflow for Synthesis and Purification

Caption: Overall workflow from starting material to final pure product.

Troubleshooting Logic: Poor cis:trans Selectivity

Caption: Diagnostic tree for troubleshooting poor stereoselectivity.

References

-

Gotor-Fernández, V. et al. (2018). A sustainable enzymatic strategy for the preparation of amides. ResearchGate. Available at: [Link]

-

Wang, L. et al. (2021). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers. Available at: [Link]

-

Avenoza, A. et al. (2000). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. ResearchGate. Available at: [Link]

-

Woll, M. G. et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. PubMed. Available at: [Link]

-

Bedini, E. et al. (2011). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. NIH National Center for Biotechnology Information. Available at: [Link]

- Unknown Author. (2010). N-amino-1,2-cyclopentane dicarboximide and its preparation method. Google Patents.

-

Lata, S. et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. NIH National Center for Biotechnology Information. Available at: [Link]

- Creger, P. L. (1975). Separation and purification of cis and trans isomers. Google Patents.

-

Pellissier, H. (2011). Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. Available at: [Link]

-

Meulman, P. A. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University ScholarWorks. Available at: [Link]

-

Lee, K. & Oh, D. Y. (1998). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. ResearchGate. Available at: [Link]

-

Woll, M. G. et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. University of Wisconsin-Madison. Available at: [Link]

-

Owen, G. R. (1967). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Available at: [Link]

-

Kantin, G. L. & Egorov, M. P. (2020). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

- Fandrick, K. R. et al. (2008). Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane carboxylates. Google Patents.

-

Ghosh, A. K. & Cárdenas, E. L. (2010). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. NIH National Center for Biotechnology Information. Available at: [Link]

- Unknown Author. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents.

-

Unknown Author. (2010). N-amino-1,2-cyclopentanediformylimine and preparation method thereof. Patsnap. Available at: [Link]

-

Wang, L. et al. (2021). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. ResearchGate. Available at: [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

-

Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

-

Fochi, M. et al. (2005). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Arkivoc. Available at: [Link]

Sources

- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Amide Synthesis [fishersci.dk]

- 5. Amide synthesis by acylation [organic-chemistry.org]

- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 7. Strategies for Accessing cis-1-Amino-2-Indanol [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

overcoming solubility issues with cis-2-Amino-1-cyclopentanecarboxamide in assays

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with cis-2-Amino-1-cyclopentanecarboxamide . It addresses the unique physicochemical challenges imposed by the cis-conformation and the amino-amide functional group interplay.[1]

Topic: Overcoming Solubility & Precipitation Issues in Biological Assays

Executive Summary: The "Hidden" Solubility Trap

Researchers often assume that because this compound contains an amine and an amide, it should be highly water-soluble.[1] However, the cis-configuration creates a specific thermodynamic trap known as Intramolecular Hydrogen Bonding .[1]

In the cis-1,2 geometry, the amino group (

This guide provides the protocols to disrupt this internal bonding and maintain thermodynamic stability in solution.

The Solubility Matrix: Solvent Selection

Before attempting dissolution, you must identify the solid form of your compound.[1] The solubility rules for the Free Base differ entirely from the Hydrochloride (HCl) Salt.[1]

Quick Reference: Solvent Compatibility Table

| Parameter | Free Base Form | HCl Salt Form | Notes |

| Primary Solvent | DMSO (anhydrous) | Water (Milli-Q) or 0.1M HCl | Free bases protonate slowly in water; use DMSO.[1] |